Cas no 29593-08-6 (Glyceryl-4-aminobenzoate Monomer)

Glyceryl-4-aminobenzoate Monomer is a specialized chemical compound used in the synthesis of polymers and coatings, particularly in applications requiring UV-absorbing properties. Its structure combines a glyceryl moiety with 4-aminobenzoate, offering enhanced solubility and reactivity in polymer matrices. This monomer is valued for its ability to impart photostability and durability to materials, making it suitable for sunscreens, protective coatings, and biomedical applications. Its ester linkage ensures controlled release and biodegradability, while the aromatic amine group facilitates further functionalization. The compound’s balanced hydrophilicity and lipophilicity contribute to its versatility in formulations requiring both stability and performance under UV exposure.
Glyceryl-4-aminobenzoate Monomer structure
29593-08-6 structure
Product Name:Glyceryl-4-aminobenzoate Monomer
CAS No:29593-08-6
MF:C10H13NO4
MW:211.214523077011
CID:268839
PubChem ID:122420
Update Time:2025-06-11

Glyceryl-4-aminobenzoate Monomer Chemical and Physical Properties

Names and Identifiers

    • Monoglyceryl p-aminobenzoate
    • 1,2,3-Propanetriol, mono(4-aminobenzoate)
    • 1,3-dihydroxypropan-2-yl 4-aminobenzoate
    • Caswell No. 581
    • EPA Pesticide Chemical Code 009102
    • Glycerol 4-aminobenzoate
    • Glycerol mono-p-aminobenzoate
    • UNII-3S4077U0T0
    • SCHEMBL269052
    • Q27257962
    • 1,2,3-Propanetriol, 2-(4-aminobenzoate)
    • 29593-08-6
    • DTXSID90891469
    • EINECS 249-709-9
    • 3S4077U0T0
    • 2-(4-aminobenzoate)1,2,3-propanetriol
    • 958800-97-0
    • NS00053127
    • Glyceryl-4-aminobenzoate Monomer
    • Inchi: 1S/C10H13NO4/c11-8-3-1-7(2-4-8)10(14)15-9(5-12)6-13/h1-4,9,12-13H,5-6,11H2
    • InChI Key: DNWWTEIXNIQRQP-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)N)=O)C(CO)CO

Computed Properties

  • Exact Mass: 229.09505
  • Monoisotopic Mass: 211.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 92.8Ų

Experimental Properties

  • PSA: 124.01

Glyceryl-4-aminobenzoate Monomer Pricemore >>

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Additional information on Glyceryl-4-aminobenzoate Monomer

Research Brief on Glyceryl-4-aminobenzoate Monomer (CAS: 29593-08-6): Recent Advances and Applications

Glyceryl-4-aminobenzoate monomer (CAS: 29593-08-6) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, derived from the esterification of glycerol and 4-aminobenzoic acid, has garnered attention due to its versatile applications in drug delivery systems, polymer chemistry, and dermatological formulations. Recent studies have explored its potential as a building block for biocompatible polymers and its role in enhancing the solubility and bioavailability of poorly water-soluble drugs.

One of the key areas of research involving Glyceryl-4-aminobenzoate monomer is its use in the development of novel drug delivery systems. A 2023 study published in the *Journal of Controlled Release* demonstrated that this monomer can be polymerized to form hydrogels with tunable mechanical properties, making it an ideal candidate for controlled-release formulations. The study highlighted the monomer's ability to improve the stability and release kinetics of encapsulated therapeutic agents, particularly in the context of topical and transdermal drug delivery.

In addition to its pharmaceutical applications, Glyceryl-4-aminobenzoate monomer has been investigated for its role in dermatology. Research published in *Dermatologic Therapy* in 2022 revealed that the monomer exhibits UV-absorbing properties, making it a potential ingredient in sunscreen formulations. The study also noted its low irritation potential and compatibility with skin, suggesting its suitability for use in sensitive skin products. These findings align with the growing demand for safer and more effective UV filters in cosmetic and therapeutic applications.

Another notable advancement is the exploration of Glyceryl-4-aminobenzoate monomer in polymer chemistry. A 2023 paper in *Polymer Chemistry* detailed its use as a monomer for synthesizing biodegradable polymers with applications in tissue engineering. The researchers reported that polymers derived from this monomer exhibited excellent biocompatibility and mechanical strength, making them promising candidates for scaffolds in regenerative medicine. This opens new avenues for the development of biomaterials that can support cell growth and tissue repair.

Despite these promising developments, challenges remain in the large-scale production and commercialization of Glyceryl-4-aminobenzoate monomer. Issues such as cost-effectiveness, scalability of synthesis, and regulatory approval need to be addressed to fully realize its potential. Ongoing research is focused on optimizing synthetic routes and evaluating the long-term safety profile of this compound in various applications.

In conclusion, Glyceryl-4-aminobenzoate monomer (CAS: 29593-08-6) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in drug delivery, dermatology, and polymer chemistry highlight its broad utility, while ongoing studies continue to uncover new possibilities. As research progresses, this monomer is poised to play an increasingly important role in the development of innovative therapeutic and biomedical solutions.

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